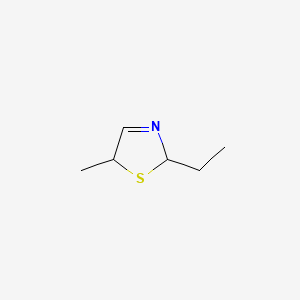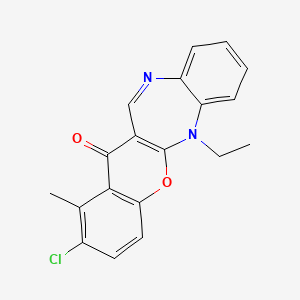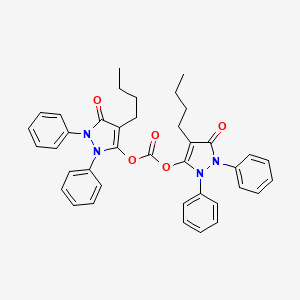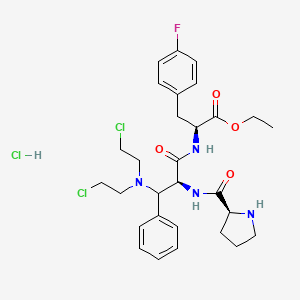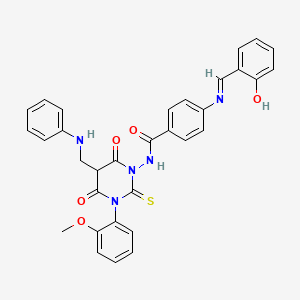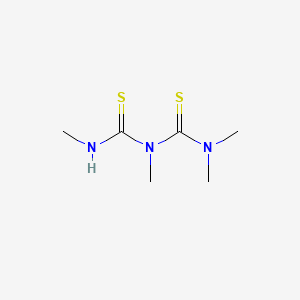
Tetramethyldithiobiuret
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyldithiobiuret is an organosulfur compound with the chemical formula C6H13N3S2 It is a derivative of dithiobiuret, characterized by the presence of two sulfur atoms and a urea-like structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetramethyldithiobiuret can be synthesized through the reaction of tetramethylthiourea with carbon disulfide in the presence of a base. The reaction typically involves refluxing the reactants in an appropriate solvent, such as ethanol, for several hours. The product is then isolated through crystallization or extraction techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Tetramethyldithiobiuret undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetramethyldithiobiuret has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its sulfur content.
Wirkmechanismus
The mechanism by which tetramethyldithiobiuret exerts its effects is primarily through its ability to chelate metal ions. This chelation can inhibit the activity of metal-dependent enzymes or alter the redox state of metal ions, affecting various biochemical pathways. The compound’s sulfur atoms play a crucial role in binding to metal ions, forming stable complexes that can modulate biological activity .
Vergleich Mit ähnlichen Verbindungen
Dithiobiuret: Similar structure but lacks the methyl groups.
Tetramethylthiourea: Contains sulfur but differs in the overall structure.
Thiourea: A simpler analog with a single sulfur atom.
Uniqueness: Tetramethyldithiobiuret is unique due to its specific arrangement of sulfur and nitrogen atoms, which allows for versatile chemical reactivity and strong metal chelation properties. This makes it particularly valuable in applications requiring stable metal complexes and specific reactivity patterns .
Eigenschaften
CAS-Nummer |
32486-31-0 |
|---|---|
Molekularformel |
C6H13N3S2 |
Molekulargewicht |
191.3 g/mol |
IUPAC-Name |
1,1,3-trimethyl-3-(methylcarbamothioyl)thiourea |
InChI |
InChI=1S/C6H13N3S2/c1-7-5(10)9(4)6(11)8(2)3/h1-4H3,(H,7,10) |
InChI-Schlüssel |
ITJCQBIWJLTMDX-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=S)N(C)C(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





